REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=1[OH:14])[CH:2]=[CH2:3].C(O)(=O)C.Br>CCOCC>[CH3:3][CH:2]1[CH2:1][C:4]2[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-:13])=[O:12])[C:5]=2[O:14]1
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Name
|
|
Quantity
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47 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(C(=CC=C1C)[N+](=O)[O-])O
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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Br
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated at 114°-115° C. for 2.5 hours
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Duration
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2.5 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to 100 ml, 300 ml of hexane
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
|
Details
|
the mixture was chilled
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Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
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Smiles
|
CC1OC2=C(C1)C(=CC=C2[N+](=O)[O-])C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |